![molecular formula C16H10ClF3N2 B2382039 (2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 338403-10-4](/img/structure/B2382039.png)
(2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is an organic compound that features a chlorophenyl group, a trifluoromethyl anilino group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-(trifluoromethyl)aniline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the intermediate compound.
Nitrile Formation: The intermediate compound is then treated with a nitrile-forming reagent such as cyanogen bromide to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the industrial context and the desired application of the compound.
化学反应分析
Types of Reactions
(2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of its structural components on biological systems.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific pathways influenced by the compound’s unique structure.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(2Z)-2-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound makes it unique compared to similar compounds, potentially leading to different chemical reactivity and biological activity.
属性
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2/c17-14-6-4-11(5-7-14)12(9-21)10-22-15-3-1-2-13(8-15)16(18,19)20/h1-8,10,22H/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGGNITXQSNFOQ-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C(\C#N)/C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
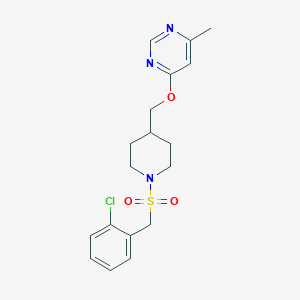
![3-[({3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]-6-phenylpyridazine](/img/structure/B2381957.png)
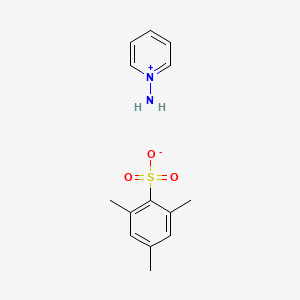
![1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2381960.png)
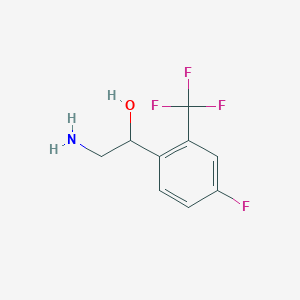

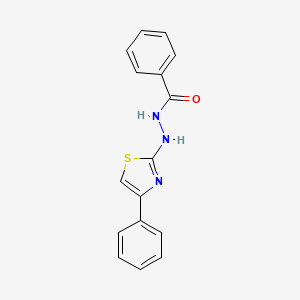
![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2381965.png)
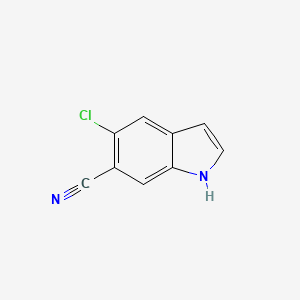
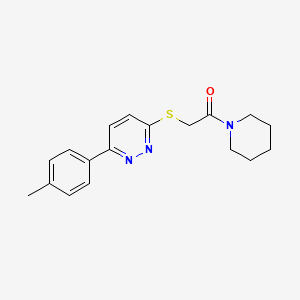
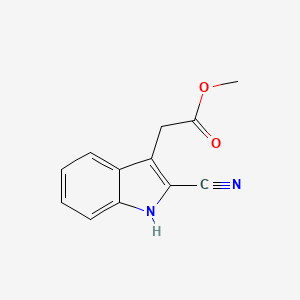
![2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2381977.png)
![4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B2381978.png)
![N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2381979.png)
